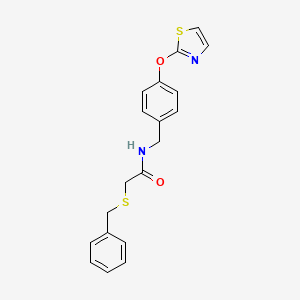

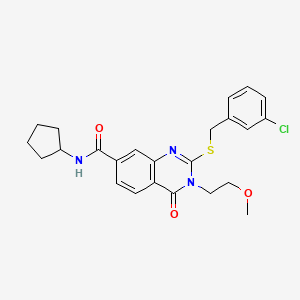

![molecular formula C18H13N3O4S B2943450 N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851979-81-2](/img/structure/B2943450.png)

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[d]thiazole, chromene, and carbohydrazide. Benzo[d]thiazoles are heterocyclic compounds known for their wide range of biological activities . Chromenes are a class of organic compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects . Carbohydrazides are used as building blocks in organic synthesis and have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent parts, including the aromatic rings of the benzo[d]thiazole and chromene, and the functional groups of the carbohydrazide .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups and aromatic systems. For example, the carbohydrazide could potentially undergo condensation reactions, while the aromatic rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the carbohydrazide might confer stability, while the methoxy group could affect the compound’s solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of derivatives related to N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide involves various chemical reactions that yield compounds with potential biological activities. Microwave irradiation has been employed to enhance the reaction rates and yields of such compounds, indicating an efficient method for their synthesis (Mostafa, El-Salam, & Alothman, 2013). Furthermore, the structural features of these synthesized compounds are confirmed using spectroscopic methods, establishing their chemical identity and potential for further biological evaluation.

Antimicrobial and Antifungal Activities

Several studies have reported the antimicrobial and antifungal properties of compounds structurally similar to N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide. These compounds have shown potent activities against various bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, and C. albicans. The synthesis of novel derivatives has led to the identification of compounds with significant antimicrobial and antifungal efficacies, suggesting their potential as therapeutic agents in treating infectious diseases (Shah, Patel, Rajani, & Karia, 2016).

Antimalarial Activity

In addition to antimicrobial activities, some derivatives have been screened for their antimalarial potential. The chemical synthesis of novel amide derivatives has provided a platform for evaluating these compounds' efficacy against malaria, showcasing another area of therapeutic application (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).

Antioxidant Activity

The antioxidant potential of compounds related to N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide has also been explored. These studies aim to understand the compounds' ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The combination of different chemical moieties, such as thiazole and salicylic acid hydrazide, has been found to exhibit high antioxidant activities, indicating their utility in developing antioxidant therapies (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Anticancer Activity

Research into the anticancer activity of N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide derivatives has shown promising results. The design and synthesis of new derivatives incorporating oxadiazole, benzothiazole, and hydrazone moieties have been evaluated for their potential as chemotherapeutic agents. These compounds have been tested against various cancer cell lines, with some showing significant inhibitory activity. This suggests the potential of these compounds in anticancer drug development (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017).

Wirkmechanismus

Target of Action

Compounds with a benzothiazole moiety have been found to exhibit a wide range of biological activities, including anti-cancer , anti-inflammatory , and anti-microbial effects. The specific targets of these compounds can vary widely depending on their exact structure and the presence of other functional groups.

Mode of Action

The mode of action of benzothiazole derivatives can also vary. Some benzothiazole derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells by activating p53 via mitochondrial-dependent pathways .

Biochemical Pathways

The affected biochemical pathways can depend on the specific targets of the compound. For example, if the compound targets p53, it might affect pathways related to cell cycle regulation and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, a compound that induces cell cycle arrest and apoptosis would lead to a reduction in cell proliferation and an increase in cell death .

Zukünftige Richtungen

Future research could explore the synthesis, characterization, and biological activity of this compound. This could include studies to optimize the synthesis process, investigations of the compound’s interactions with various biological targets, and assessments of its potential therapeutic applications .

Eigenschaften

IUPAC Name |

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4S/c1-24-10-6-7-12-16(8-10)26-18(19-12)21-20-17(23)15-9-13(22)11-4-2-3-5-14(11)25-15/h2-9H,1H3,(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRJLULRWHZYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

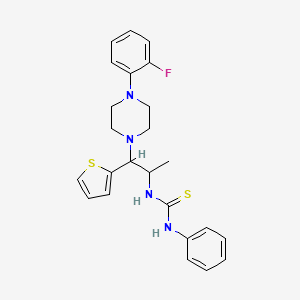

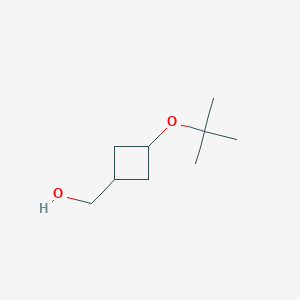

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2943372.png)

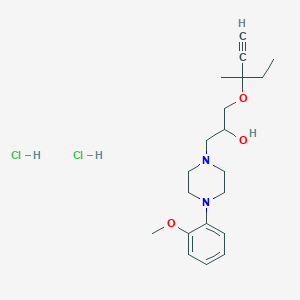

![3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B2943375.png)

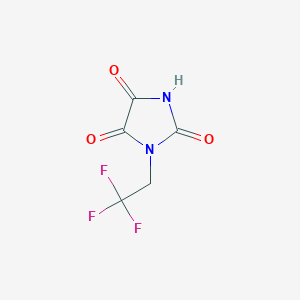

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride](/img/structure/B2943378.png)

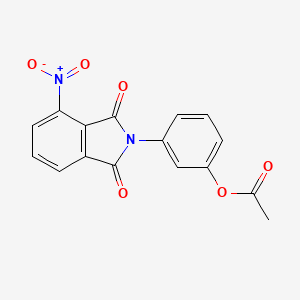

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2943385.png)

![Ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl]benzoate](/img/structure/B2943386.png)

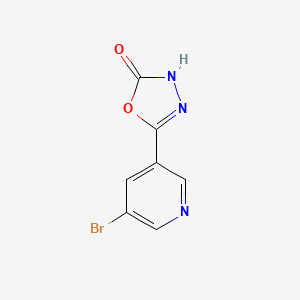

![2-[2-(2-Methylpropanamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2943389.png)